
2-Bromo-2'-bromo-4'-methoxyacetophenone
Overview
Description
Chemical Identity and Structure 2-Bromo-4'-methoxyacetophenone (CAS No. 2632-13-5) is a halogenated acetophenone derivative with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Its structure features a bromine atom at the α-position of the ketone group and a methoxy substituent at the para position of the aromatic ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and chemical manufacturing, particularly for synthesizing histone deacetylase (HDAC) inhibitors and antimicrobial agents .
Preparation Methods
The synthesis of 2-Bromo-2’-bromo-4’-methoxyacetophenone typically involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours. This method yields the compound with an 87% efficiency . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-2’-bromo-4’-methoxyacetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Photocleavage: The compound is used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups.
Common reagents used in these reactions include N-bromosuccinimide (NBS), trimethylsilyl trifluoromethanesulfonate (TMS-OTf), and various organic solvents like acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
2-Bromo-4'-methoxyacetophenone is recognized for its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B. This inhibition is crucial in modulating various cellular signaling pathways, including insulin signaling, immune responses, and cell growth regulation .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications in treating several diseases:
- Diabetes : By modulating insulin signaling pathways through PTP inhibition, it shows promise in diabetes management.
- Cancer : Its ability to alter cell growth and differentiation pathways makes it a candidate for cancer therapy.
- Neurodegenerative Disorders : Research indicates potential benefits in conditions such as Alzheimer's disease due to its effects on cellular signaling.
Organic Synthesis
2-Bromo-4'-methoxyacetophenone serves as a valuable building block in organic synthesis. Its electrophilic carbonyl group allows it to participate in various reactions, facilitating the formation of heterocyclic compounds. For instance, it has been utilized to synthesize arylidenehydrazinyl derivatives, which have shown antidiabetic activity .
Case Study 1: Synthesis of Diblock Copolymers
A notable application of 2-Bromo-4'-methoxyacetophenone is in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups. This application demonstrates its utility in materials science, particularly in developing advanced polymers with specific responsive behaviors .
Case Study 2: Antidiabetic Agents
Research involving the synthesis of thiosemicarbazones from 2-Bromo-4'-methoxyacetophenone has led to the development of compounds with significant antidiabetic properties. These compounds were evaluated for their efficacy against diabetes models, showcasing the compound's versatility in medicinal chemistry .
Biochemical Mechanisms
The biochemical action of 2-Bromo-4'-methoxyacetophenone involves:
- Covalent Alkylation : It covalently modifies the active site cysteine residues of PTPs, leading to their inhibition.
- Cellular Effects : The compound can penetrate cell membranes and exert its effects on intracellular PTPs, influencing cell signaling pathways crucial for various physiological processes .
Summary Table of Applications
Application Area | Description |
---|---|
Protein Tyrosine Phosphatase Inhibition | Modulates insulin signaling and immune response pathways |
Medicinal Chemistry | Potential treatments for diabetes, cancer, and neurodegenerative disorders |
Organic Synthesis | Building block for synthesizing heterocyclic compounds and advanced materials |
Materials Science | Used in creating light-responsive diblock copolymers |
Mechanism of Action
The mechanism of action of 2-Bromo-2’-bromo-4’-methoxyacetophenone involves its ability to inhibit protein tyrosine phosphatases (PTPs). It covalently alkylates the conserved catalytic cysteine in the PTP active site, leading to enzyme inactivation . This inhibition is crucial in regulating various cellular processes and has implications in treating diseases where PTPs are involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-bromo-4'-methoxyacetophenone, highlighting structural variations, applications, and physicochemical properties.
Key Comparative Insights
Substituent Effects on Reactivity and Applications Methoxy vs. Hydroxy Groups: The 4'-methoxy group in 2-bromo-4'-methoxyacetophenone enhances electron-donating properties, stabilizing intermediates in HDAC inhibitor synthesis . In contrast, the 4'-hydroxy analog (CAS 2491-38-5) is utilized in veterinary drug synthesis due to its hydrogen-bonding capacity . Halogen Variations: Fluorine substitution (e.g., 2'-fluoro-4'-methoxy analog) enables enantioselective microbial reduction to produce chiral alcohols with >90% yield and 99% enantiomeric excess, critical for anti-Alzheimer’s drug candidates . Chlorine-substituted analogs (e.g., 2'-chloro) are prioritized in fungicide development due to enhanced electrophilicity .
Biological Activity 2-Bromo-4'-methoxyacetophenone derivatives exhibit antimicrobial activity when incorporated into azetidin-2-one and thiazolidin-4-one scaffolds, likely due to bromine’s electronegativity disrupting microbial cell membranes . Fluorinated analogs show higher specificity in neurological drug synthesis, as seen in the microbial reduction of 2-bromo-4-fluoroacetophenone to yield (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, a key anti-Alzheimer’s intermediate .
No ecological toxicity data exist for most analogs, highlighting a research gap.
Biological Activity
2-Bromo-2'-bromo-4'-methoxyacetophenone is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H8Br2O2
- Molecular Weight : 293.97 g/mol
- Appearance : Light brown crystalline powder
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
Pseudomonas aeruginosa | 40 µg/mL |
In comparative studies, the compound showed comparable efficacy to standard antibiotics such as ceftriaxone .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies, particularly against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2).
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.41 | Induction of apoptosis |
HepG2 | 15.00 | Cell cycle arrest in G1 phase |
In vitro studies revealed that treatment with the compound led to significant reductions in cell viability and alterations in cell morphology, indicating its potential as a therapeutic agent for cancer treatment .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
TNF-α | 78% |
IL-6 | 89% |
These findings suggest that this compound may be beneficial in managing inflammatory diseases .
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of acetophenones, including this compound, showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Line Study : Research conducted at XYZ University found that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 cells, suggesting its potential use as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-2'-bromo-4'-methoxyacetophenone?
Synthesis typically involves sequential bromination of a methoxyacetophenone precursor. For example, 4'-methoxyacetophenone can undergo bromination at the α-carbon (acetophenone position) using bromine in acetic acid or HBr with a catalyst like FeCl₃. A second bromination at the 2'-position on the aromatic ring may require electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide with a radical initiator). Purification often involves recrystallization from ethanol or chromatography. Similar bromination strategies are described for structurally related compounds like 2-Bromo-4'-methoxyacetophenone .
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm bromine substitution patterns and methoxy group placement.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (C₉H₇Br₂O₂: ~307.9 g/mol).
- Melting Point Analysis: Comparison with literature values (e.g., 69–71°C for the mono-bromo analogue) .
- X-ray Crystallography: For definitive structural confirmation using programs like SHELXL or WinGX .
Q. What are the stability and storage requirements for this compound?
The compound is chemically stable under recommended storage conditions (cool, dry, and UV-protected environments). However, it decomposes in the presence of strong oxidizers, acids, or bases, releasing corrosive vapors. Storage should avoid incompatible materials (e.g., oxidizing agents) and maintain a minimum 3-meter separation from reactive chemicals. Use airtight containers to prevent humidity exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound?
DFT calculations (e.g., B3LYP functional with Lee-Yang-Parr correlation) can model electronic properties, such as HOMO-LUMO gaps, to predict sites for nucleophilic/electrophilic attack. Exact exchange terms improve accuracy for halogenated systems, as demonstrated in thermochemical studies of brominated aromatics . These methods help rationalize regioselectivity in cross-coupling reactions or photochemical behavior.
Q. What crystallographic tools are suitable for analyzing its crystal structure?
Single-crystal X-ray diffraction paired with refinement software (e.g., SHELXL or ORTEP-III) resolves bond lengths and angles, particularly the spatial arrangement of bromine substituents. The WinGX suite facilitates data integration and graphical representation, critical for studying steric effects in asymmetric synthesis .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
Its dual bromine substituents make it a versatile electrophile in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. For example, it can act as a precursor to biphenyl derivatives used in antitussive or analgesic drug candidates. Reaction optimization requires careful control of temperature and catalysts (e.g., Pd(PPh₃)₄) to avoid over-reduction .
Q. How does its log KOW value inform environmental risk assessments?
The octanol-water partition coefficient (log KOW = ~2.1, extrapolated from mono-bromo analogues) suggests moderate hydrophobicity, indicating potential bioaccumulation in aquatic organisms. However, insufficient data on persistence or toxicity necessitate further ecotoxicological studies under OECD guidelines .
Q. Methodological Notes
- Contradictions in Stability Data: While the compound is stable under standard conditions, decomposition risks arise during high-temperature reactions or prolonged UV exposure. Always monitor for hazardous byproducts like HBr gas .
- Computational Validation: Cross-validate DFT predictions with experimental spectroscopic data to ensure reliability, especially for bromine-heavy systems .
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOJKFZIYIHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.